2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile
CAS No.: 880466-98-8
Cat. No.: VC15913928
Molecular Formula: C18H17N3
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880466-98-8 |
|---|---|
| Molecular Formula | C18H17N3 |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 2-[(4-ethylanilino)methyl]indolizine-1-carbonitrile |
| Standard InChI | InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3 |
| Standard InChI Key | VCWOJOLVTSBGSC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NCC2=CN3C=CC=CC3=C2C#N |
Introduction
Chemical Structure and Molecular Properties
Core Indolizine Framework
Indolizine is a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom . The title compound modifies this core with two functional groups: a carbonitrile (-CN) at position 1 and a (4-ethylphenyl)aminomethyl moiety at position 2. The carbonitrile group introduces electron-withdrawing characteristics, while the aminomethyl substituent enhances solubility and potential for hydrogen bonding.
Substituent Effects
The (4-ethylphenyl)aminomethyl group consists of a para-ethyl-substituted benzene ring attached via a methylene bridge to the indolizine nitrogen. This substituent likely influences the molecule's electronic distribution, as evidenced by analogous compounds where aryl groups alter π-π stacking interactions . The ethyl group at the para position may enhance hydrophobic interactions in biological systems, as observed in structurally related anticancer agents .
Synthetic Methodologies
Multi-Component Reaction Strategies
The synthesis of indolizine-carbonitrile hybrids often employs one-pot multi-component reactions. For example, 4 (a precursor to pyrrolo[1,2-c]pyrimidine-indolizine hybrids) is synthesized via a three-component coupling of pyridine-2-acetonitrile, pyrrole-2-carboxaldehyde, and TMSCN in the presence of DBU . Adapting this approach, the title compound could be synthesized through:
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Formation of the indolizine core: Reacting 2-pyridylacetonitrile with an aldehyde derivative under cyanide catalysis.
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Introduction of the aminomethyl group: Employing a Mannich-type reaction with 4-ethylaniline and formaldehyde.
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Oxidative cyclization: Finalizing the carbonitrile group via treatment with a cyanide source under basic conditions .
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Time | Yield (Hypothetical) |
|---|---|---|---|---|
| Core formation | Pyridine-2-acetonitrile, aldehyde, TMSCN, DBU | 60°C | 24 h | 75–80% |
| Aminomethylation | 4-Ethylaniline, formaldehyde, DMF | 100°C | 12 h | 65–70% |
| Cyanidation | KCN, DMSO, microwave | 130°C | 30 min | 85–90% |
Spectroscopic Characterization
Infrared Spectroscopy
The carbonitrile group is expected to exhibit a strong absorption band near 2205–2213 cm⁻¹, consistent with related indolizine-carbonitriles . The N-H stretch from the aminomethyl group would appear as a broad peak around 3150–3366 cm⁻¹, while aromatic C-H stretches would manifest between 3000–3100 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Crystallographic and Conformational Analysis
While no crystallographic data exists for the title compound, analogous pyridine-carbonitrile derivatives exhibit notable dihedral angles between aromatic rings. For example, 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile crystallizes with two independent molecules in the asymmetric unit, displaying dihedral angles of 14.55–41.82° between the central pyridine and substituent rings . Such data suggest that the (4-ethylphenyl)aminomethyl group in the title compound may induce similar steric interactions, potentially affecting packing efficiency and solubility.
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